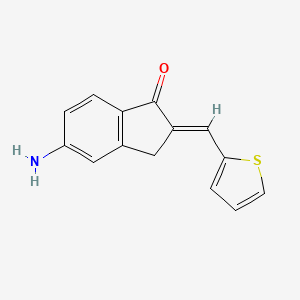
(4-Benzoyl-1-methyl-3-pyrrolidinyl)-phenylmethanone
Overview
Description
(4-Benzoyl-1-methyl-3-pyrrolidinyl)-phenylmethanone, also known as 4-benzoyl-1-methylpyrrolidin-3-yl-phenylmethanone, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of particular interest due to its unique properties, including its ability to act as a potent inhibitor of certain enzymes, as well as its low toxicity and ease of synthesis.
Scientific Research Applications
Chemical Synthesis and Reactivity
The synthesis and reactivity of compounds related to (4-Benzoyl-1-methyl-3-pyrrolidinyl)-phenylmethanone have been explored in various studies. For example, the hydrolysis of similar compounds leads to the formation of dibenzoylmethane and oxalic acid, indicating their potential utility in chemical synthesis processes. The reactivity of these compounds with aniline or p-toluidine to yield pyrrolones highlights their versatility in forming heterocyclic structures, which are of interest in organic chemistry and pharmaceutical research (Kollenz et al., 1976).
Molecular Structure and Electronic Properties
The molecular structure and electronic properties of derivatives of (4-Benzoyl-1-methyl-3-pyrrolidinyl)-phenylmethanone have been studied, providing insights into their chemical behavior and potential applications. For instance, investigations into the molecular modeling of pyridylindolizine derivatives containing phenyl and phenacyl groups reveal their geometric and electronic configurations, which could inform their use in materials science and molecular engineering (Cojocaru et al., 2013).
Anti-inflammatory and Analgesic Activity
Research into the biological activities of compounds structurally related to (4-Benzoyl-1-methyl-3-pyrrolidinyl)-phenylmethanone includes the synthesis and evaluation of derivatives for their anti-inflammatory and analgesic effects. These studies contribute to the understanding of how structural modifications impact biological activity, potentially guiding the development of new therapeutic agents (Muchowski et al., 1985).
Aldose Reductase Inhibition
The exploration of bioisosteres for aldose reductase inhibitors has led to the synthesis of compounds like [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. These studies aim to discover more potent inhibitors for managing complications related to diabetes, demonstrating the potential of (4-Benzoyl-1-methyl-3-pyrrolidinyl)-phenylmethanone derivatives in medicinal chemistry (Nicolaou et al., 2004).
Material Science Applications
The synthesis and characterization of novel compounds derived from (4-Benzoyl-1-methyl-3-pyrrolidinyl)-phenylmethanone have implications for materials science, particularly in the development of polymers with specific properties. Studies on the synthesis of boric acid ester intermediates with benzene rings and their structural characterization provide a foundation for the development of new materials with potential applications in various industries (Huang et al., 2021).
properties
IUPAC Name |
(4-benzoyl-1-methylpyrrolidin-3-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-20-12-16(18(21)14-8-4-2-5-9-14)17(13-20)19(22)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXHATMUSYQHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzoyl-1-methyl-3-pyrrolidinyl)-phenylmethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate](/img/structure/B2978865.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2978868.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978871.png)
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B2978872.png)
![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B2978874.png)
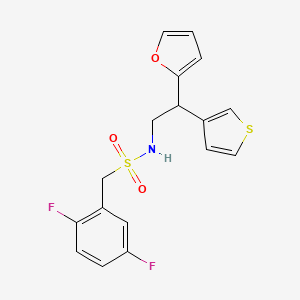

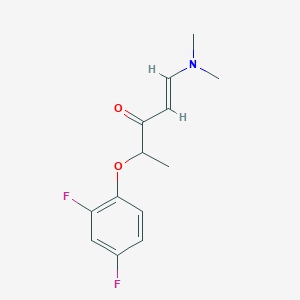
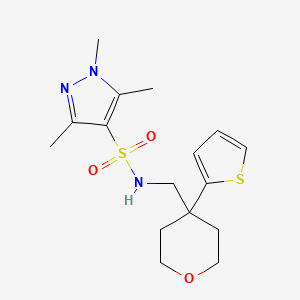
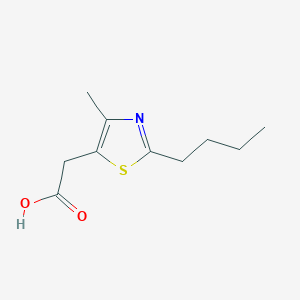
![Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate](/img/structure/B2978884.png)
![8-(4-fluorophenyl)-N-(3-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978885.png)
